molecular formula C16H12O5 B1353244 (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one CAS No. 6962-62-5

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

Cat. No. B1353244
CAS RN: 6962-62-5
M. Wt: 284.26 g/mol
InChI Key: SQQNYFMYKXCRKD-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, also known as Dihydroxybenzophenone (DHB), is a synthetic compound with a wide range of applications in the scientific field. It is a highly versatile molecule, which can be used as a substrate, inhibitor, or catalyst in many biochemical and physiological processes. Its unique properties make it an important tool in the study of a variety of biological systems. Furthermore, DHB has been used in a number of lab experiments, making it a valuable resource for scientists.

Scientific Research Applications

DHB is widely used in scientific research, primarily in the field of biochemistry and physiology. It has been used as a substrate in the study of enzyme kinetics, as an inhibitor of enzyme activity, and as a catalyst in biochemical reactions. DHB has also been used in the study of cell signaling pathways, as well as in the study of the structure and function of proteins. Furthermore, DHB has been used to study the effects of drugs on various biological systems, such as the cardiovascular system, the nervous system, and the immune system.

Mechanism of Action

The exact mechanism of action of DHB is not yet fully understood, however, it is believed to interact with proteins and enzymes in the cell, leading to changes in the activity of the proteins and enzymes. It is thought that DHB can bind to proteins and enzymes, and can alter their activity by either inhibiting or stimulating their activity. DHB can also interact with other molecules, such as hormones and neurotransmitters, leading to changes in the activity of the molecules.
Biochemical and Physiological Effects
DHB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including proteases, lipases, and phosphatases. DHB has also been shown to stimulate the activity of certain enzymes, such as glucokinase and pyruvate kinase. Furthermore, DHB has been shown to have an effect on cell signaling pathways, as well as on the structure and function of proteins.

Advantages and Limitations for Lab Experiments

DHB has a number of advantages and limitations for lab experiments. One of the main advantages of DHB is its versatility, which makes it a valuable tool for a variety of experiments. Additionally, DHB is relatively inexpensive and easy to obtain, making it a cost-effective option for lab experiments. However, DHB also has some limitations, such as its relatively short shelf-life and its potential to interfere with other biochemical and physiological processes.

Future Directions

There are a number of potential future directions for DHB. One possible direction is to explore its use as an inhibitor of enzyme activity in the study of disease and drug development. Additionally, DHB could be used to study the effects of drugs on the cardiovascular system, the nervous system, and the immune system. Furthermore, DHB could be used to study the structure and function of proteins, and to study the effects of drugs on cell signaling pathways. Finally, DHB could be used to study the effects of drugs on metabolic pathways, and to study the effects of drugs on gene expression.

Synthesis Methods

DHB can be synthesized from a variety of starting materials, such as benzophenone, 1,3-dihydroxybenzene, and 1,2-dihydroxybenzene. One of the most common methods for synthesizing DHB is the reaction of benzophenone with 1,2-dihydroxybenzene in the presence of an acid catalyst. This reaction yields a mixture of (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one and (Z)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, which can be separated by chromatography.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-11-3-4-12(14(19)8-11)13(18)5-1-10-2-6-15-16(7-10)21-9-20-15/h1-8,17,19H,9H2/b5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQNYFMYKXCRKD-ORCRQEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417960
Record name MLS002608039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6962-62-5
Record name MLS002608039
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002608039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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